molecular formula C16H15NO4S B2854000 4-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile CAS No. 478079-80-0

4-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile

Cat. No.: B2854000
CAS No.: 478079-80-0
M. Wt: 317.36
InChI Key: AYSBJDMUEFRQJN-UHFFFAOYSA-N
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Description

4-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile is a synthetic benzonitrile derivative intended for research and experimental use in laboratory settings. This compound is part of a class of chemicals that have been investigated for their potential biological activity, particularly in the development of therapeutic agents. Related benzonitrile compounds with complex ether and sulfonyl substituents are known to be explored in medicinal chemistry for their specific interactions with biological targets . Research Applications: This compound is primarily used in chemical synthesis and pharmaceutical research. It serves as a valuable building block or intermediate for the preparation of more complex molecules. Its structure, featuring a benzonitrile group, a hydroxypropoxy linker, and a benzenesulfonyl moiety, makes it a candidate for structure-activity relationship (SAR) studies. Researchers may utilize it in the design and discovery of new chemical entities, particularly in projects targeting specific enzymatic pathways or cellular receptors . Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before handling this product. It is for use by qualified professionals in a controlled laboratory environment. Disclaimer: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. The information presented here is based on data from structurally analogous compounds and is intended for educational purposes in a research context .

Properties

IUPAC Name

4-[3-(benzenesulfonyl)-2-hydroxypropoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c17-10-13-6-8-15(9-7-13)21-11-14(18)12-22(19,20)16-4-2-1-3-5-16/h1-9,14,18H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSBJDMUEFRQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(COC2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801332583
Record name 4-[3-(benzenesulfonyl)-2-hydroxypropoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818020
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478079-80-0
Record name 4-[3-(benzenesulfonyl)-2-hydroxypropoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-(benzenesulfonyl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 4-[3-(Benzenesulfonyl)-2-oxopropoxy]benzonitrile.

    Reduction: 4-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxypropoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 4-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile, enabling comparative analysis of their properties and applications:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Key Differences
4-(3-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)benzonitrile (12) Benzonitrile with benzyl-imino-benzimidazole substituent on propoxy chain 398.4 High purity (>98%); potential kinase inhibition Replaces benzenesulfonyl with benzimidazole; increased aromaticity and basicity
(S)-NPS S-2143 2-Chloro-benzonitrile with naphthalene-containing amine on propoxy chain; S-configuration ~480 (estimated) Calcium-sensing receptor modulator Chloro substituent; stereospecific activity; higher lipophilicity (naphthalene)
Bunitrolol 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile 248.3 β-Adrenergic receptor antagonist (beta-blocker) Substituent at benzonitrile 2-position; tert-butylamine enhances β1-selectivity
4-(Bromomethyl)benzonitrile Benzonitrile with bromomethyl group at 4-position 196.0 Synthetic intermediate Lacks hydroxypropoxy chain; bromine enables alkylation reactions

Key Comparative Insights

Substituent Effects on Bioactivity :

  • The benzenesulfonyl group in the target compound may enhance sulfonamide-like receptor binding compared to the benzimidazole in compound 12, which could favor kinase interactions .
  • Bunitrolol demonstrates that the position of the benzonitrile group (2- vs. 4-) critically determines target specificity, as its 2-substitution aligns with β-blocker pharmacophores .

Stereochemistry and Potency: NPS S-2143 highlights the importance of stereochemistry, with the S-configuration optimizing calcium receptor modulation .

Physicochemical Properties: Lipophilicity: NPS S-2143’s naphthalene group increases logP (~4.5 estimated) compared to the target compound (~3.0), affecting membrane permeability . Metabolic Stability: The benzonitrile group in all analogs resists oxidative metabolism, enhancing half-life relative to non-cyano derivatives .

Data Tables

Table 1: Physicochemical Comparison

Compound logP Molecular Weight Hydrogen Bond Acceptors Hydrogen Bond Donors
Target Compound ~3.0 357.4 6 (nitrile, sulfonyl, ether) 1 (hydroxyl)
Compound 12 ~2.8 398.4 7 (nitrile, imino, ether) 2 (hydroxyl, imino)
NPS S-2143 ~4.5 ~480 7 (nitrile, amine, ether) 2 (hydroxyl, amine)
Bunitrolol ~1.9 248.3 5 (nitrile, amine, ether) 2 (hydroxyl, amine)

Research Findings

  • Compound 12 : Achieved >98% purity in LCMS (Rt = 1.00 min, m/z = 399 [M+H]+), suggesting utility as a high-quality lead compound for kinase inhibitor development .
  • NPS S-2143 : Demonstrated stereo-specific modulation of calcium-sensing receptors in colon cancer cells, with the S-enantiomer showing 10-fold higher potency than the R-form .
  • Bunitrolol: Clinically used for hypertension, its tert-butylamino group improves β1-adrenergic selectivity (IC50 = 1.2 nM) compared to non-selective analogs .

Biological Activity

The compound 4-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile , also known by its chemical structure and CAS number 478079-80-0, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be characterized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H17NO4S
  • Molecular Weight : 319.37 g/mol

This compound features a benzonitrile moiety along with a benzenesulfonyl group and a hydroxypropoxy linker, contributing to its diverse biological interactions.

Pharmacological Profile

The biological activity of this compound has been investigated across various studies, revealing its potential in several therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits broad-spectrum antibacterial properties. For instance, it has shown efficacy against enteric pathogens, disrupting bacterial cell envelope integrity and leading to cell death through mechanisms involving proton motive force disruption .
  • Anti-inflammatory Effects : The sulfonyl group in the compound may contribute to anti-inflammatory activities by modulating cytokine levels and inhibiting inflammatory pathways. This is particularly relevant in conditions like arthritis or other inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory processes or microbial metabolism.
  • Cellular Stress Induction : As noted in antibacterial studies, the compound induces stress on bacterial cell envelopes, leading to alterations in cellular functions and ultimately cell death .

Table of Biological Activities

Activity TypeObserved EffectReference
AntibacterialBroad-spectrum activity against enteric pathogens
Anti-inflammatoryPotential modulation of inflammatory cytokinesOngoing research
Enzyme inhibitionPossible inhibition of specific metabolic enzymesPreliminary findings

Case Study Insights

  • Antibacterial Efficacy : A study evaluated the effectiveness of this compound against various bacterial strains. Results indicated significant reductions in bacterial counts, with detailed mechanistic studies showing that the compound disrupts the proton motive force within bacterial cells .
  • Potential for Drug Development : Ongoing research is exploring the compound's role as a lead candidate for drug development targeting inflammatory diseases. The unique structural features may allow for modifications to enhance potency and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile with high purity?

  • Answer : Optimize synthesis via nucleophilic substitution between 4-hydroxybenzonitrile and 3-(benzenesulfonyl)-2-hydroxypropyl derivatives. Use polar aprotic solvents (e.g., DMF or DMSO) and catalytic bases (e.g., K₂CO₃) to enhance reaction efficiency. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress using LC-MS (e.g., m/z=399 [M+H]+ observed in analogous compounds) .

Q. How can structural characterization of this compound be systematically validated?

  • Answer : Employ a multi-technique approach:

  • NMR : Confirm benzenesulfonyl and benzonitrile groups via ¹H NMR (δ 7.5–8.3 ppm for aromatic protons) and ¹³C NMR (δ 115–120 ppm for nitrile carbon).
  • FT-IR : Identify sulfonyl (S=O stretch at ~1350 cm⁻¹) and nitrile (C≡N stretch at ~2220 cm⁻¹) functional groups.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular weight (e.g., theoretical vs. observed m/z). Cross-reference with LCMS data from structurally similar compounds (e.g., m/z=416 [M+H]+ in related derivatives) .

Q. What analytical strategies ensure batch-to-batch consistency in purity?

  • Answer : Implement UPLC-MS/MS for impurity profiling, especially for genotoxic byproducts (e.g., brominated or chlorinated analogs). Use reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid). Validate methods per ICH Q2(R1) guidelines, ensuring detection limits ≤0.1% for critical impurities .

Advanced Research Questions

Q. How can experimental designs assess this compound's potential in thermally activated delayed fluorescence (TADF) materials?

  • Answer : Evaluate photophysical properties via:

  • Time-Resolved Fluorescence Spectroscopy : Measure delayed fluorescence lifetimes (µs–ms range) to confirm TADF behavior.
  • Cyclic Voltammetry : Determine HOMO/LUMO levels for charge-transfer compatibility in OLED architectures.
  • Device Fabrication : Test in multilayer OLED structures, comparing efficiency (e.g., external quantum efficiency) with reference compounds like 4-(3-(carbazolyl)propoxy)benzonitrile derivatives .

Q. What strategies resolve contradictions in biological activity data for benzonitrile derivatives?

  • Answer : Conduct structure–activity relationship (SAR) studies to isolate critical moieties:

  • Pharmacophore Modeling : Compare 3D conformations of this compound with bioactive analogs (e.g., bunitrolol, a β-blocker with similar substituents).
  • In Vitro Assays : Test potassium channel inhibition (e.g., Kir2.3, Kir7.1) using patch-clamp electrophysiology, noting differences in IC₅₀ values due to sulfonyl vs. tert-butylamino groups .

Q. How can impurity profiling address discrepancies in pharmacological safety assessments?

  • Answer : Use orthogonal analytical methods:

  • GC-MS : Detect volatile impurities (e.g., residual solvents).
  • HPLC-UV/ELSD : Quantify non-UV-active byproducts.
  • Genotoxicity Screening : Apply Ames tests for mutagenic impurities (e.g., 4-(2,4-dichlorophenoxy)benzonitrile analogs), ensuring compliance with ICH M7 guidelines .

Methodological Notes

  • Synthesis Optimization : Reference solvent polarity indexes and pKa values for proton abstraction in sulfonyl-containing intermediates.
  • Advanced Characterization : Collaborate with synchrotron facilities for single-crystal X-ray diffraction to resolve stereochemical ambiguities.
  • Data Interpretation : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate structural features with observed bioactivity or material properties.

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